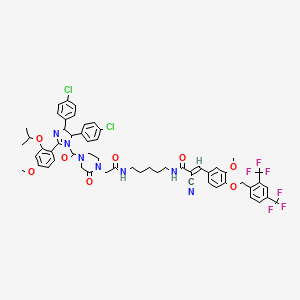

![molecular formula C30H31NO3 B12292714 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)

1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

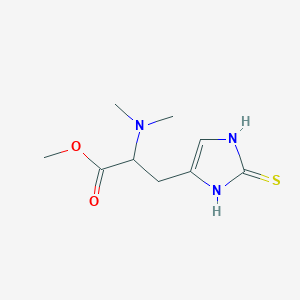

1-Bencil-4-[(5-benciloxi-6-metoxi-1-indanona)-2-ilidenil]metilpiperidina es un complejo compuesto orgánico conocido por su papel como inhibidor de la acetilcolinesterasa. Este compuesto ha despertado interés en los campos de la neurología y la farmacología debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer .

Métodos De Preparación

La síntesis de 1-Bencil-4-[(5-benciloxi-6-metoxi-1-indanona)-2-ilidenil]metilpiperidina implica múltiples pasos, comenzando con la preparación del núcleo de indanona. La ruta sintética generalmente incluye:

Formación del núcleo de Indanona: El núcleo de indanona se sintetiza a través de una serie de reacciones que involucran sustituyentes metoxi y benciloxi.

Unión del anillo de Piperidina: El anillo de piperidina se introduce mediante una reacción de condensación con el núcleo de indanona.

Bencilación: El último paso implica la bencilación del nitrógeno de la piperidina para producir el compuesto objetivo.

Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el uso de catalizadores y condiciones controladas de temperatura y presión.

Análisis De Reacciones Químicas

1-Bencil-4-[(5-benciloxi-6-metoxi-1-indanona)-2-ilidenil]metilpiperidina se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando hidrogenación o hidruros metálicos, lo que resulta en la formación de alcoholes o aminas.

Aplicaciones Científicas De Investigación

1-Bencil-4-[(5-benciloxi-6-metoxi-1-indanona)-2-ilidenil]metilpiperidina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un estándar de referencia en química analítica para el estudio de inhibidores de la acetilcolinesterasa.

Biología: El compuesto se emplea en ensayos biológicos para investigar sus efectos sobre la actividad enzimática y los procesos celulares.

Mecanismo De Acción

El principal mecanismo de acción de 1-Bencil-4-[(5-benciloxi-6-metoxi-1-indanona)-2-ilidenil]metilpiperidina implica la inhibición de la acetilcolinesterasa, una enzima responsable de la descomposición de la acetilcolina en la hendidura sináptica. Al inhibir esta enzima, el compuesto aumenta la concentración de acetilcolina, mejorando así la transmisión colinérgica. Este mecanismo es particularmente beneficioso en el tratamiento de la enfermedad de Alzheimer, donde los déficits colinérgicos son una característica distintiva .

Comparación Con Compuestos Similares

1-Bencil-4-[(5-benciloxi-6-metoxi-1-indanona)-2-ilidenil]metilpiperidina se puede comparar con otros inhibidores de la acetilcolinesterasa como:

Propiedades

Fórmula molecular |

C30H31NO3 |

|---|---|

Peso molecular |

453.6 g/mol |

Nombre IUPAC |

(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-6-methoxy-5-phenylmethoxy-3H-inden-1-one |

InChI |

InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16+ |

Clave InChI |

DTOJSAUUVSMJBP-WGOQTCKBSA-N |

SMILES isomérico |

COC1=C(C=C2C/C(=C\C3CCN(CC3)CC4=CC=CC=C4)/C(=O)C2=C1)OCC5=CC=CC=C5 |

SMILES canónico |

COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)

![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)

![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)

![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)